

Spectroscopic Profile of 4-Propylcyclohexanone: A Technical Guide

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Compound of Interest

Compound Name: 4-Propylcyclohexanone

Cat. No.: B1345700

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Introduction

4-Propylcyclohexanone (CAS No: 40649-36-3, Molecular Formula: C₉H₁₆O, Molecular Weight: 140.22 g/mol) is a ketone derivative of cyclohexane with a propyl substituent at the 4-position.[1][2][3][4] As a valuable chemical intermediate in organic synthesis, a thorough understanding of its spectroscopic characteristics is essential for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural confirmation. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-propylcyclohexanone**, complete with detailed experimental protocols and a logical workflow for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for **4-propylcyclohexanone**.

Note: Experimental NMR data with complete peak assignments for **4-propylcyclohexanone** is not readily available in the public domain. The following data is based on spectral prediction and should be used as a reference.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|--|
| ~2.2 - 2.4 | m | 4H | H-2, H-6 |
| ~1.9 - 2.1 | m | 2H | H-3a, H-5a (axial) |
| ~1.4 - 1.6 | m | 1H | H-4 |
| ~1.2 - 1.4 | m | 2H | H-3e, H-5e (equatorial) |
| ~1.2 - 1.4 | m | 2H | -CH ₂ -CH ₂ -CH ₃ |
| ~1.2 - 1.4 | m | 2H | -CH ₂ -CH ₂ -CH ₃ |
| ~0.9 | t | 3H | -CH ₂ -CH ₂ -CH ₃ |

¹³C NMR Spectral Data

While a definitive experimental spectrum with assignments is unavailable, a ¹³C NMR spectrum is accessible through public databases.[\[2\]](#) The predicted chemical shifts are as follows:

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--|
| ~211 | C=O (C-1) |
| ~41 | C-2, C-6 |
| ~37 | -CH ₂ -CH ₂ -CH ₃ |
| ~34 | C-4 |
| ~30 | C-3, C-5 |
| ~20 | -CH ₂ -CH ₂ -CH ₃ |
| ~14 | -CH ₂ -CH ₂ -CH ₃ |

Infrared (IR) Spectroscopy

The IR spectrum of **4-propylcyclohexanone**, available from the NIST/EPA Gas-Phase Infrared Database, displays characteristic absorption bands corresponding to its functional groups.^[3]

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|----------------------|
| ~2930 | Strong | C-H stretch (alkyl) |
| ~2860 | Strong | C-H stretch (alkyl) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1450 | Medium | C-H bend (methylene) |
| ~1375 | Medium | C-H bend (methyl) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of **4-propylcyclohexanone** is characterized by a molecular ion peak and several key fragment ions.^[1]

| m/z | Relative Intensity | Assignment |
|-----|--------------------|--|
| 140 | ~20% | [M] ⁺ (Molecular Ion) |
| 98 | ~70% | [M - C ₃ H ₆] ⁺ (McLafferty rearrangement) |
| 83 | ~40% | [M - C ₄ H ₇] ⁺ |
| 70 | ~50% | |
| 55 | ~100% | |
| 41 | ~85% | |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

NMR Spectroscopy Protocol

Objective: To acquire ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **4-Propylcyclohexanone** sample
- Deuterated chloroform (CDCl_3)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **4-propylcyclohexanone** in ~0.6 mL of CDCl_3 in a clean, dry vial.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 12 ppm.
 - Use a 30° pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.

- Use a proton-decoupled pulse sequence.
- Employ a 45° pulse angle and a relaxation delay of 2-5 seconds.
- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
 - Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol

Objective: To identify the functional groups present in **4-propylcyclohexanone**.

Materials:

- **4-Propylcyclohexanone** sample (liquid)
- FT-IR spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory.
- Salt plates (e.g., NaCl or KBr) if using a liquid cell.

Procedure (using ATR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
- Sample Application: Place a small drop of **4-propylcyclohexanone** directly onto the ATR crystal.

- Spectrum Acquisition:
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of **4-propylcyclohexanone**.

Materials:

- **4-Propylcyclohexanone** sample
- A suitable volatile solvent (e.g., dichloromethane or hexane)
- GC-MS instrument equipped with a capillary column (e.g., DB-5ms or equivalent).

Procedure:

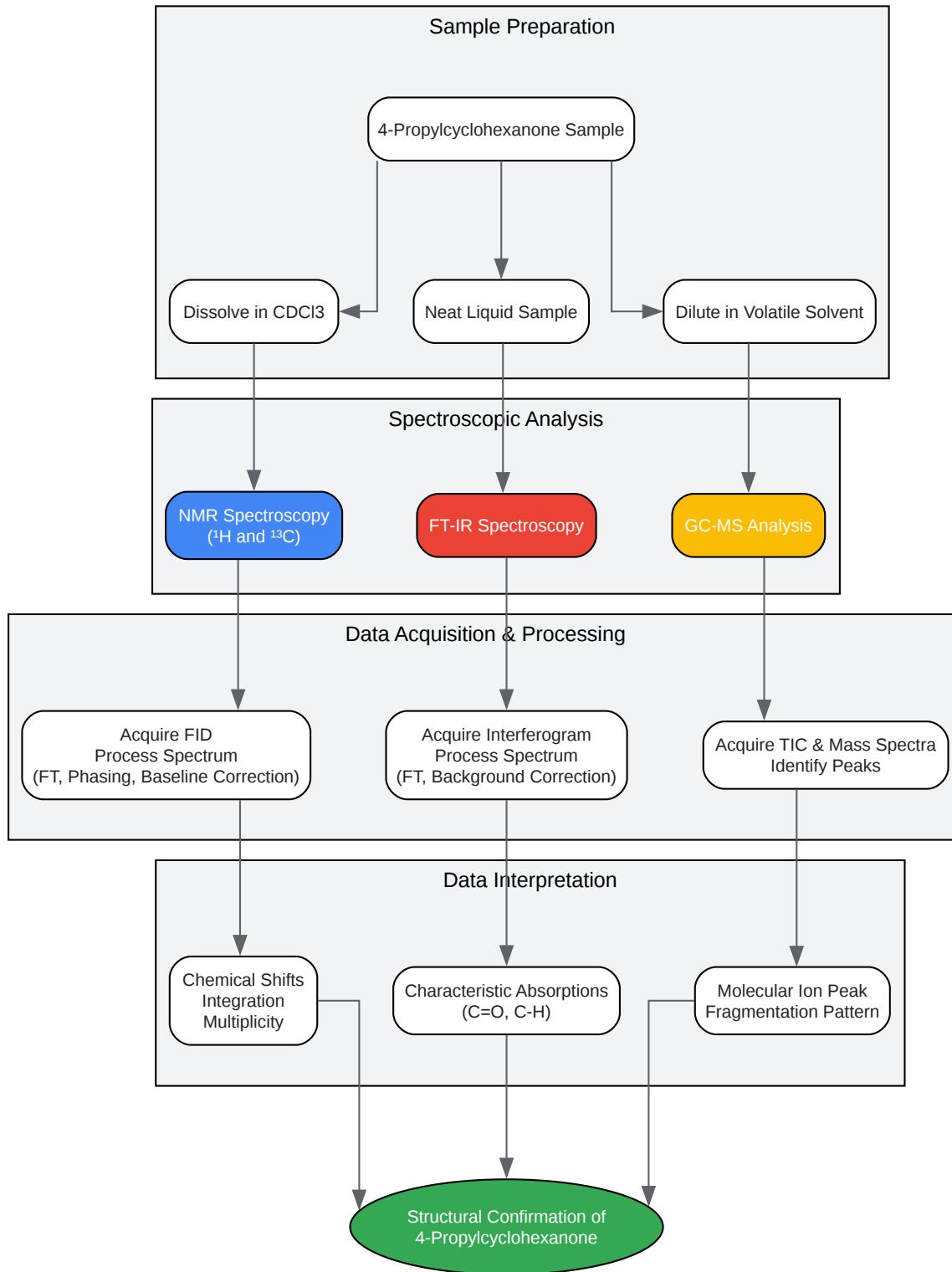
- Sample Preparation: Prepare a dilute solution of **4-propylcyclohexanone** (e.g., 1 mg/mL) in the chosen solvent.
- GC-MS Instrument Setup:
 - Injector: Set the injector temperature to 250 °C. Use a split injection mode (e.g., 50:1 split ratio).
 - GC Oven Program:

- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: Increase to 250 °C at a rate of 10 °C/min.
- Final hold: Hold at 250 °C for 5 minutes.
- Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: Scan from m/z 35 to 300.
 - Ion source temperature: 230 °C.
 - Quadrupole temperature: 150 °C.
- Injection and Acquisition: Inject 1 µL of the prepared sample into the GC-MS. Start the data acquisition.
- Data Analysis:
 - Identify the peak corresponding to **4-propylcyclohexanone** in the total ion chromatogram (TIC).
 - Extract the mass spectrum for this peak.
 - Identify the molecular ion peak and analyze the fragmentation pattern.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **4-propylcyclohexanone**.

Workflow for Spectroscopic Analysis of 4-Propylcyclohexanone

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Caption: Spectroscopic analysis workflow for **4-propylcyclohexanone**.

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References

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